molecular formula C15H12N2O B1344477 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde CAS No. 1030429-74-3

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

Cat. No.: B1344477
CAS No.: 1030429-74-3
M. Wt: 236.27 g/mol
InChI Key: WXIZNAYFQMKSAK-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring attached to an indole moiety, which is further functionalized with a carbaldehyde group at the 6-position

Scientific Research Applications

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyridine moiety and the carbaldehyde group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods often optimize reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: 1-(pyridin-3-ylmethyl)-1H-indole-6-carboxylic acid.

    Reduction: 1-(pyridin-3-ylmethyl)-1H-indole-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-3-ylmethyl)-1H-indole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde.

    1-(pyridin-3-ylmethyl)-1H-indole-6-methanol: Similar structure but with a hydroxyl group instead of a carbaldehyde.

    1-(pyridin-3-ylmethyl)-1H-indole-6-bromide: Similar structure but with a bromine atom instead of a carbaldehyde.

Uniqueness

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the pyridine and indole rings, along with the carbaldehyde group, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZNAYFQMKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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